MFCD03110108
Description
MFCD03110108 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. Such compounds are often explored in medicinal chemistry and catalysis due to their electronic properties and versatility in forming coordination complexes .
Properties
IUPAC Name |
N-[6-amino-2,3-dicyano-7-(1-ethylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N9O/c1-2-32-18-11-7-6-10-15(18)29-22(32)19-20-23(30-17(13-26)16(12-25)28-20)33(21(19)27)31-24(34)14-8-4-3-5-9-14/h3-11H,2,27H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOYLPQJXRZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)NC(=O)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03110108 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity. Catalysts may be used to accelerate the reactions and improve efficiency.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Automation: Automated systems are used to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD03110108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
MFCD03110108 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological assays and as a marker in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD03110108 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: this compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Inferred Properties (Based on Structural Analogs):
- Molecular framework : Likely a fused bicyclic system (e.g., pyrrolo-triazine or pyrazolo-pyridine derivatives) .
- Functional groups: Potential halogen substituents (e.g., chlorine) and amine groups, contributing to solubility and reactivity .
- Applications : Intermediate in pharmaceutical synthesis or catalyst ligands .
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD03110108, based on heterocyclic cores and substituent patterns:
Table 1: Structural and Functional Comparison
Key Differences:
Structural Complexity: this compound likely has a fused bicyclic system, whereas CAS 1761-61-1 is a monocyclic benzoic acid derivative. This difference impacts their hydrogen-bonding capacity and metabolic stability . CAS 918538-05-3 shares a pyrrolo-triazine core with this compound but differs in halogen positioning, altering its electronic profile and target selectivity .
Solubility and Bioavailability :
- The dichloro-substituted pyrrolo-triazine (CAS 918538-05-3) has low solubility (Log S = -2.47), limiting oral bioavailability, while brominated benzoic acid derivatives (CAS 1761-61-1) exhibit slightly better solubility due to carboxylate groups .
Synthetic Accessibility :
- CAS 918538-05-3 is synthesized via nucleophilic substitution under mild conditions (DMF, KI), whereas benzoic acid derivatives often require harsher reagents (e.g., A-FGO catalysts in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
